R547

Catalog No.
S540931
CAS No.
741713-40-6
M.F
C18H21F2N5O4S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R547

CAS Number

741713-40-6

Product Name

R547

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Molecular Formula

C18H21F2N5O4S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

R547; R 547; R-547; Ro4584820; Ro-4584820; Ro 4584820.

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C

The exact mass of the compound (4-Amino-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-methoxyphenyl)methanone is 441.12823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

R547 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a class of enzymes essential for cell cycle progression. It demonstrates low nanomolar inhibitory constants (Ki) against CDK1, CDK2, and CDK4, key regulators of the G1/S and G2/M cell cycle phases. Unlike many kinase inhibitors, R547 exhibits high selectivity for the CDK family, showing minimal activity against a broad panel of over 120 other kinases. This combination of broad activity within the CDK family and high selectivity over other kinases makes it a critical tool for cell cycle research and oncology studies.

Not all CDK inhibitors are interchangeable, and substitution based on the primary target alone can compromise experimental outcomes. R547's profile as a potent inhibitor of CDK1, CDK2, and CDK4 is fundamentally different from highly selective CDK4/6 inhibitors like Palbociclib or broader-spectrum agents like Flavopiridol, which also targets other kinases. Choosing R547 over a CDK4/6-specific inhibitor is critical for studies requiring G2/M arrest (a CDK1-mediated process) in addition to G1 arrest. Conversely, substituting R547 with a less selective agent like Flavopiridol introduces confounding variables due to off-target effects on kinases outside the CDK family. Therefore, procurement decisions must be based on the specific CDK combination required for the intended biological effect, as inhibitor selectivity directly dictates the cellular response.

High-Potency Inhibition of Key Cell Cycle CDKs at Low Nanomolar Concentrations

In cell-free enzymatic assays, R547 demonstrates potent inhibition of core cell cycle kinases with Ki values of 2 nM for CDK1/cyclin B, 3 nM for CDK2/cyclin E, and 1 nM for CDK4/cyclin D1. This contrasts with the benchmark inhibitor Flavopiridol, which exhibits significantly lower potency against these kinases, with reported IC50 values of 30 nM for CDK1, 170 nM for CDK2, and 100 nM for CDK4. This data indicates that R547 provides a much more potent tool for simultaneously targeting these three key cell cycle regulators.

Evidence DimensionEnzymatic Inhibition Potency (Ki or IC50)
Target Compound DataKi: 1 nM (CDK4), 2 nM (CDK1), 3 nM (CDK2)
Comparator Or BaselineFlavopiridol IC50: 100 nM (CDK4), 30 nM (CDK1), 170 nM (CDK2)
Quantified Difference30x to 100x greater potency against CDK4; ~10x greater against CDK1; ~57x greater against CDK2
ConditionsCell-free enzymatic assays measuring kinase activity.

Higher potency allows for the use of lower concentrations in experiments, reducing the risk of off-target effects and increasing the precision of the research.

Exceptional Kinase Selectivity: Inactive Against a Broad Panel of Non-CDK Kinases

A key differentiator for R547 is its high selectivity for the CDK family. In a broad kinase screening panel of over 120 non-CDK kinases, R547 was found to be inactive, with Ki values greater than 5,000 nM. This clean profile minimizes confounding experimental variables that can arise from inhibiting other signaling pathways, a known issue with less selective inhibitors such as Flavopiridol, which has documented activity against other kinases like MAK and ICK. This makes R547 a more precise tool for dissecting CDK-specific functions.

Evidence DimensionKinase Selectivity (Ki)
Target Compound Data>5,000 nM against a panel of >120 non-CDK kinases
Comparator Or BaselineFlavopiridol: Shows activity against non-CDK kinases (e.g., MAK, ICK)
Quantified Difference>1000-fold selectivity for primary CDK targets over other kinases
ConditionsIn vitro kinase panel screening assays.

High selectivity ensures that observed biological effects are attributable to CDK inhibition, enhancing data reliability and reducing the need for complex counter-screening experiments.

Broad Anti-Proliferative Activity in Cellular Models with Sub-Micromolar Efficacy

R547's enzymatic potency translates directly to robust cellular activity. It effectively inhibited the proliferation of a diverse panel of 19 human tumor cell lines with IC50 values at or below 0.60 µM (600 nM). For example, in the HCT116 colorectal cancer cell line, R547 showed an IC50 of 0.08 µM (80 nM). This broad efficacy across multiple cell types, independent of p53 or retinoblastoma (Rb) protein status, highlights its utility as a versatile tool for cancer research. The observed cellular activity is a direct result of inducing G1 and G2 phase cell cycle blocks.

Evidence DimensionCellular Anti-Proliferative Activity (IC50)
Target Compound Data≤ 600 nM across a panel of 19 tumor cell lines; 80 nM in HCT116 cells.
Comparator Or BaselineGeneral benchmark for potent anti-cancer compounds in cellular assays.
Quantified DifferenceDemonstrates consistent sub-micromolar efficacy.
ConditionsIn vitro cell proliferation assays (e.g., MTT, SRB) on various human tumor cell lines.

This provides confidence that the compound is cell-permeable and effectively engages its intracellular targets at achievable concentrations, making it suitable for a wide range of cell-based experiments.

Processability Advantage: Formulation Suitability for In Vivo Studies

R547 has been successfully formulated for both oral (p.o.) and intravenous (i.v.) administration in multiple preclinical xenograft models, demonstrating its suitability for in vivo research. For i.v. dosing, a solution was prepared using hydroxylpropyl β-cyclodextrin in water, indicating sufficient aqueous solubility for creating injectable solutions suitable for animal studies. This is a critical processability advantage over compounds that exhibit poor solubility and are difficult to formulate for systemic delivery, which can be a major barrier to conducting in vivo efficacy experiments.

Evidence DimensionFormulation for In Vivo Administration
Target Compound DataSuccessfully formulated as a solution for i.v. injection and a suspension for oral gavage.
Comparator Or BaselineCompounds with poor solubility that require complex or harsh solvent systems.
Quantified DifferenceDemonstrated feasibility for standard preclinical dosing routes.
ConditionsPreclinical formulation development for mouse and rat xenograft models.

The proven ability to formulate R547 for both oral and IV routes saves significant time and resources in preclinical development and ensures reliable compound exposure in animal models.

Inducing G1 and G2/M Cell Cycle Arrest in Cancer Cell Lines

For studies requiring robust cell cycle blockade at both the G1/S and G2/M checkpoints, R547 is a prime candidate. Its potent, simultaneous inhibition of CDK4 (G1), CDK2 (G1/S), and CDK1 (G2/M) allows for a comprehensive shutdown of cell cycle progression, leading to potent anti-proliferative effects and apoptosis.

Pharmacodynamic Studies Targeting Retinoblastoma (Rb) Phosphorylation

R547 has been shown to effectively reduce the phosphorylation of the Rb protein at CDK-specific sites in both cell culture and in vivo tumor models. This makes it an excellent positive control or primary tool for researchers investigating the Rb-E2F pathway and its role in cell cycle control and cancer.

In Vivo Xenograft Studies Requiring an Orally Bioavailable, Selective CDK Inhibitor

Given its demonstrated efficacy in multiple human tumor xenograft models via both oral and IV administration, R547 is well-suited for preclinical efficacy trials. Its high selectivity and proven ability to be formulated for systemic delivery provide a reliable basis for in vivo pharmacology and oncology research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

441.12823167 Da

Monoisotopic Mass

441.12823167 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T61871RKRI

Pharmacology

CDK Inhibitor R547 is an orally bioavailable diaminopyrimidine compound and a cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and are frequently overexpressed in cancerous cells. R547 selectively binds to and inhibits CDKs, especially CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. The inhibition of CDKs results in cell cycle arrest, inhibition of tumor cell proliferation, and induction of apoptosis. By inhibiting CDK activity, R547 also reduces phosphorylation of the retinoblastoma (Rb) protein, thereby preventing activation of transcription factor E2F and leading to further suppression of tumor cell proliferation.

Other CAS

741713-40-6

Wikipedia

R-547

Dates

Last modified: 08-15-2023
1: Sawant RR, Jhaveri AM, Koshkaryev A, Zhu L, Qureshi F, Torchilin VP. Targeted transferrin-modified polymeric micelles: enhanced efficacy in vitro and in vivo in ovarian carcinoma. Mol Pharm. 2014 Feb 3;11(2):375-81. doi: 10.1021/mp300633f. Epub 2013 Dec 19. PubMed PMID: 24325630.
2: Martin F, Thomson TM, Sewer A, Drubin DA, Mathis C, Weisensee D, Pratt D, Hoeng J, Peitsch MC. Assessment of network perturbation amplitudes by applying high-throughput data to causal biological networks. BMC Syst Biol. 2012 May 31;6:54. doi: 10.1186/1752-0509-6-54. PubMed PMID: 22651900; PubMed Central PMCID: PMC3433335.
3: Sangwan M, McCurdy SR, Livne-Bar I, Ahmad M, Wrana JL, Chen D, Bremner R. Established and new mouse models reveal E2f1 and Cdk2 dependency of retinoblastoma, and expose effective strategies to block tumor initiation. Oncogene. 2012 Nov 29;31(48):5019-28. doi: 10.1038/onc.2011.654. Epub 2012 Jan 30. PubMed PMID: 22286767.
4: Cohen-Solal KA, Merrigan KT, Chan JL, Goydos JS, Chen W, Foran DJ, Liu F, Lasfar A, Reiss M. Constitutive Smad linker phosphorylation in melanoma: a mechanism of resistance to transforming growth factor-β-mediated growth inhibition. Pigment Cell Melanoma Res. 2011 Jun;24(3):512-24. doi: 10.1111/j.1755-148X.2011.00858.x. Epub 2011 Apr 28. PubMed PMID: 21477078; PubMed Central PMCID: PMC3108265.
5: DePinto W, Chu XJ, Yin X, Smith M, Packman K, Goelzer P, Lovey A, Chen Y, Qian H, Hamid R, Xiang Q, Tovar C, Blain R, Nevins T, Higgins B, Luistro L, Kolinsky K, Felix B, Hussain S, Heimbrook D. In vitro and in vivo activity of R547: a potent and selective cyclin-dependent kinase inhibitor currently in phase I clinical trials. Mol Cancer Ther. 2006 Nov;5(11):2644-58. PubMed PMID: 17121911.
6: Chu XJ, DePinto W, Bartkovitz D, So SS, Vu BT, Packman K, Lukacs C, Ding Q, Jiang N, Wang K, Goelzer P, Yin X, Smith MA, Higgins BX, Chen Y, Xiang Q, Moliterni J, Kaplan G, Graves B, Lovey A, Fotouhi N. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. J Med Chem. 2006 Nov 2;49(22):6549-60. PubMed PMID: 17064073.

Explore Compound Types